molecular formula C21H19N3O4 B2609594 N-(1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide CAS No. 899739-80-1

N-(1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide

Cat. No.: B2609594
CAS No.: 899739-80-1
M. Wt: 377.4
InChI Key: RRVVIBFGJZMAHB-UHFFFAOYSA-N
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Description

The compound “N-(1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide” is a complex organic molecule that contains several functional groups, including an amide, a benzodioxole, and a pyridazine ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the aromatic rings. The benzodioxole and pyridazine rings may participate in pi stacking interactions, which could influence the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors that could influence these properties include the compound’s polarity, its ability to form hydrogen bonds, and the presence of aromatic rings .

Scientific Research Applications

Biological Effects and Mechanisms

Research has delved into the biological consequences of exposure to various acetamide and formamide derivatives, highlighting their continued commercial importance and the complex biological responses they elicit in humans. Studies have expanded our understanding of these chemicals' toxicological profiles, underscoring the need for ongoing evaluation of their biological effects (Kennedy, 2001).

Synthetic Organic Chemistry Innovations

Advancements in synthetic organic chemistry have introduced new N-acylation reagents and developed chemoselective methods, contributing to the efficient synthesis of complex molecules. These innovations facilitate the exploration of novel compounds with potential pharmaceutical applications, illustrating the dynamic interplay between synthetic chemistry and drug development (Kondo & Murakami, 2001).

Environmental Impact and Degradation Studies

Investigations into the environmental impact of pharmaceutical micropollutants, including acetaminophen, reveal the challenges associated with their persistence and transformation in natural waters. These studies underscore the necessity for advanced treatment technologies to mitigate the ecological and health risks posed by such contaminants (Vo et al., 2019).

Pharmaceutical and Clinical Research

Research into the pharmacodynamics, toxicity, and therapeutic potential of various acetamide derivatives continues to inform clinical practices. By understanding the molecular mechanisms underlying their pharmacological actions, researchers can better assess the efficacy and safety of these compounds for treating a variety of conditions (Samuni et al., 2013).

Mechanism of Action

The mechanism of action of this compound is not known without further information. If this compound has biological activity, it could interact with various enzymes or receptors in the body .

Future Directions

The study of this compound could be a promising area of research, particularly if it shows biological activity. Future work could involve synthesizing the compound, studying its physical and chemical properties, and testing its biological activity .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-13-3-4-15(9-14(13)2)17-6-8-21(26)24(23-17)11-20(25)22-16-5-7-18-19(10-16)28-12-27-18/h3-10H,11-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVVIBFGJZMAHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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